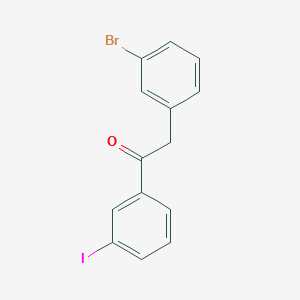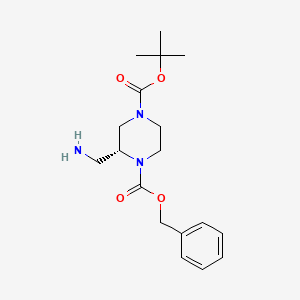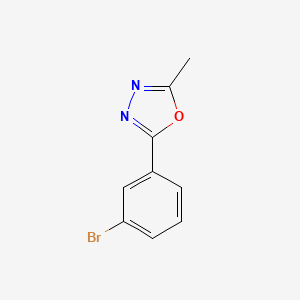
2-(3-Bromophenyl)-3'-iodoacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of “2-(3-Bromophenyl)-3'-iodoacetophenone”
The compound 2-(3-Bromophenyl)-3'-iodoacetophenone is a halogenated acetophenone derivative, which is a class of organic compounds characterized by a phenyl ring attached to an acetyl group, with additional halogen atoms attached to the aromatic rings. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of halogenated acetophenones, such as 2-(3-Bromophenyl)-3'-iodoacetophenone, can be achieved through various methods. One approach involves the use of palladium-catalyzed reactions, as described in the synthesis of multisubstituted triphenylenes and phenanthrenes, where o-iodobiphenyls are coupled with o-bromobenzyl alcohols . Similarly, the synthesis of 2-arylindoles from anilines and 5′-bromo-2′-hydroxyacetophenone also utilizes palladium-catalyzed cyclization . These methods highlight the versatility of palladium catalysis in constructing complex molecules from simpler halogenated precursors.
Molecular Structure Analysis
The molecular structure of halogenated acetophenones is characterized by the presence of halogen atoms, which can significantly influence the reactivity and electronic properties of the molecule. For instance, the presence of bromo and iodo substituents on the acetophenone framework can facilitate further functionalization through cross-coupling reactions, as seen in the synthesis of polycarbo-substituted indoles using 2-amino-5-bromo-3-iodoacetophenone .
Chemical Reactions Analysis
Halogenated acetophenones can undergo a variety of chemical reactions. For example, ω-bromoacetophenone can react with the sodium salt of ethyl cyanoacetate to produce butenolides, which can be further transformed into pyrrole derivatives . Additionally, bromoacetophenone can participate in a three-component reaction with primary amines and carbon disulfide to yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . These reactions demonstrate the reactivity of the carbonyl group and the halogen substituents in facilitating the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetophenones are influenced by their molecular structure. For example, the synthesis of 2-bromo-2′,4′-dichloroacetophenone includes the determination of its physical constants such as relative density, refractive index, boiling point, and melting point . These properties are essential for the identification and characterization of the compound, as well as for understanding its behavior in different chemical environments.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds participate in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond, which is a key step in many organic synthesis processes .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a crucial process in organic synthesis and can affect various biochemical pathways .
Result of Action
The compound’s potential involvement in the suzuki–miyaura cross-coupling reaction suggests that it could play a role in the formation of carbon-carbon bonds, which are crucial in many biological processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQWDQIOQFSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642293 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-3'-iodoacetophenone | |
CAS RN |
898783-90-9 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
